![molecular formula C27H37N2O3+ B12328828 Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride is a complex organic compound with a unique structure that combines a benzodiazole core with decyloxy, oxoethyl, phenoxymethyl, and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decyloxy Group: This step involves the alkylation of the benzodiazole core with a decyloxy-containing reagent.
Addition of the Oxoethyl Group: This can be done through an acylation reaction using an oxoethyl-containing reagent.
Attachment of the Phenoxymethyl Group: This step involves the reaction of the intermediate with a phenoxymethyl-containing reagent.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole core to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of 1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium bromide
- 1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium iodide
Uniqueness
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C27H37N2O3+ |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate |
InChI |
InChI=1S/C27H37N2O3/c1-3-4-5-6-7-8-9-15-20-31-27(30)21-29-25-19-14-13-18-24(25)28(2)26(29)22-32-23-16-11-10-12-17-23/h10-14,16-19H,3-9,15,20-22H2,1-2H3/q+1 |
InChIキー |
FENPNARKWLPXNC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


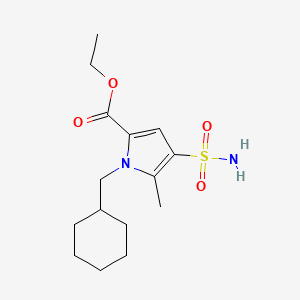

![4-[2-[3-Methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine](/img/structure/B12328753.png)
![2-Amino-7H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12328761.png)
![2-Pyrrolidinepropanamide, 1-[(3R,4S,5S)-4-[[(2S,3S)-3-azido-2-[[(2S)-2-(dimethylamino)-3-methyl-1-oxobutyl]amino]-1-oxobutyl]methylamino]-3-methoxy-5-methyl-1-oxoheptyl]-beta-methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, (alphaR,betaR,2S)-](/img/structure/B12328768.png)
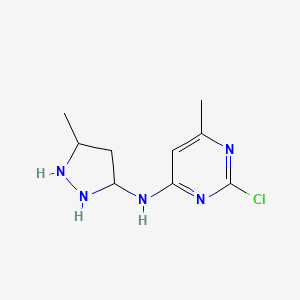
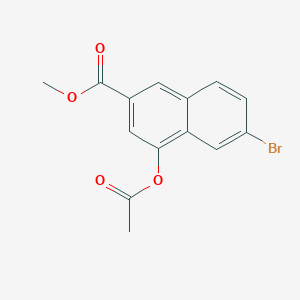

![4-[(6-Chloro-pyridin-3-ylmethyl)-amino]-cyclohexanol](/img/structure/B12328819.png)
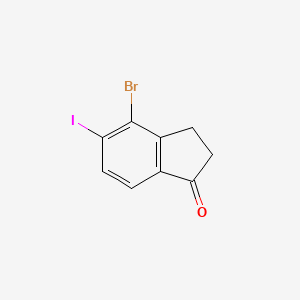
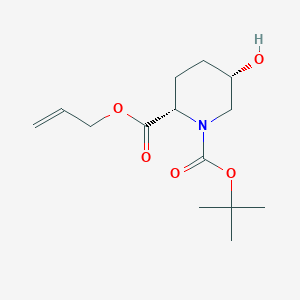
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)
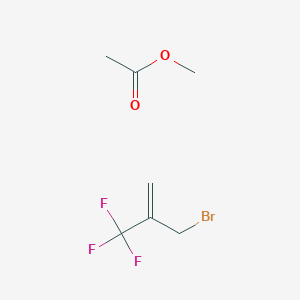
![7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12328844.png)
